4-Methoxyazetidin-2-one

Description

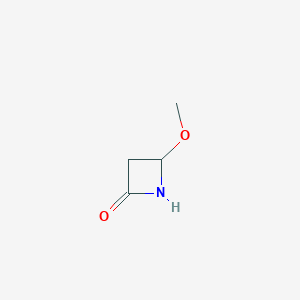

4-Methoxyazetidin-2-one is a β-lactam derivative characterized by a four-membered azetidinone ring with a methoxy (-OCH₃) substituent at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural rigidity and reactivity make it a valuable scaffold for designing bioactive molecules.

Properties

IUPAC Name |

4-methoxyazetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-7-4-2-3(6)5-4/h4H,2H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTYJKPRUGHCCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methoxy-2-aminobutyric acid with a dehydrating agent such as thionyl chloride, leading to the formation of the azetidinone ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyazetidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the azetidinone ring to more saturated derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated azetidinone derivatives .

Scientific Research Applications

Antibacterial Applications

The azetidinone structure is known for its ability to inhibit bacterial growth. Compounds with this scaffold have been synthesized and evaluated for their activity against various bacterial strains. Notably, derivatives of 4-methoxyazetidin-2-one have shown promising results against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae.

Case Study: Antimicrobial Activity

- A study demonstrated that modifications at the C-4 position of azetidinones enhance their hydrophobic interactions with beta-lactamases, increasing their efficacy as antibiotics. For instance, one derivative exhibited an MIC (Minimum Inhibitory Concentration) significantly lower than that of ampicillin against S. aureus, indicating its potential as a more effective antibacterial agent .

Antiviral Properties

Research has indicated that this compound derivatives possess antiviral activities against a variety of viruses. These compounds have been evaluated for their ability to inhibit viral replication.

Case Study: Viral Inhibition

- A series of azetidinone derivatives were tested for their activity against human cytomegalovirus (HCMV) and other viruses. One specific derivative showed moderate inhibitory activity against HCMV protease, highlighting the potential of azetidinones in developing antiviral therapies .

Anticancer Activity

The anticancer potential of this compound has been extensively studied, particularly its effects on breast cancer cells (MCF-7). Several derivatives have been synthesized and evaluated for their antiproliferative effects.

Case Study: Antiproliferative Effects

- In vitro studies revealed that certain azetidinone derivatives exhibited significant cytotoxicity against MCF-7 cells, with inhibition percentages ranging from 89.84% to 94.76% at varying concentrations . Another study highlighted the ability of these compounds to destabilize tubulin assembly, which is crucial for cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound derivatives. Modifications at specific positions on the azetidinone ring can significantly influence their pharmacological properties.

| Substituent | Position | Effect on Activity |

|---|---|---|

| Methoxy | C-4 | Enhances antibacterial activity |

| Fluoro | C-3 | Increases anticancer potency |

| Chloro | Para | Improves antiviral efficacy |

Mechanism of Action

The mechanism of action of 4-Methoxyazetidin-2-one involves its interaction with specific molecular targets. For instance, azetidinone derivatives are known to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, leading to antibacterial effects . Additionally, the compound’s structure allows it to interact with tubulin, inhibiting microtubule assembly and exerting antimitotic effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Azetidin-2-one derivatives vary widely based on substituent patterns, which significantly influence their physical, chemical, and biological properties. Below is a systematic comparison with structurally related compounds:

Substituent Effects on Physical Properties

- 4-Methoxyazetidin-2-one: Limited direct data on its physical properties are available, but analogous compounds provide insights. For example, 1-(4-methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one (3a) exhibits a melting point of 188–189°C, while 3-(2,4-dichlorophenoxy)-1-(4-methoxyphenyl)-4-phenylazetidin-2-one (3b) melts at 150–152°C . The methoxy group’s electron-donating nature may enhance thermal stability compared to electron-withdrawing substituents like nitro groups.

Table 1: Physical Properties of Selected Azetidin-2-one Derivatives

Computational and Spectroscopic Characterization

- AM1 Calculations: Used to predict bond lengths, dipole moments, and HOMO-LUMO gaps in 4-(anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one, demonstrating the methoxy group’s influence on electronic distribution .

- NMR and LC-MS Data: For 3-(2-diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione, ¹H NMR signals at δ 3.8–4.2 ppm confirm methoxy proton environments, comparable to azetidinone derivatives .

Biological Activity

4-Methoxyazetidin-2-one, a derivative of azetidinone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of β-lactam compounds, which are known for their significant roles in antibiotic development and anticancer therapies. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, supported by data tables and relevant case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A notable study evaluated a series of azetidin-2-one derivatives for their cytotoxic effects on various cancer cell lines, including SiHa (cervical cancer) and B16F10 (melanoma) cells. The compound cis-N-(4-methoxy-phenyl)-3-phenoxy-azetidin-2-one demonstrated significant cytotoxicity with an IC50 value of 0.1 μM against SiHa cells, indicating its strong potential as an anticancer agent compared to traditional chemotherapy drugs like vincristine .

The mechanism by which this compound induces apoptosis involves the interaction with tubulin, disrupting microtubule dynamics essential for cell division. The compound's ability to induce apoptosis was confirmed through caspase-3 assays, which indicated a gene expression pattern associated with apoptotic pathways .

Table 1: Cytotoxicity of this compound Derivatives

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| cis-N-(4-methoxy-phenyl)-3-phenoxy-azetidin-2-one | SiHa | 0.1 | Tubulin binding, apoptosis induction |

| N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one | B16F10 | 0.8 | Apoptosis via caspase activation |

Antimicrobial Activity

This compound derivatives have also been assessed for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

A study conducted on a series of azetidinone derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli . Compounds were screened using the disc diffusion method, revealing that several derivatives exhibited zones of inhibition comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Azetidinone Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| AZ-5 | Staphylococcus aureus | 15 |

| AZ-10 | Escherichia coli | 12 |

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, this compound exhibits enzyme inhibition activity. It has been shown to act as an inhibitor of various enzymes involved in metabolic processes.

Mechanism of Enzyme Inhibition

The β-lactam ring structure in azetidinones is crucial for their ability to inhibit enzymes such as D,D-transpeptidases, which are vital for bacterial cell wall synthesis. This mechanism leads to bacterial cell lysis and death, making these compounds valuable in treating bacterial infections .

Q & A

What are the common synthetic routes for preparing 4-Methoxyazetidin-2-one and its derivatives?

Basic Research Question

this compound derivatives, such as 1-(4-methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one, are synthesized via cyclocondensation reactions. A validated method involves reacting carboxylic acids with imines using diphosphorus tetraoxide (PO) as a cyclizing agent. Key steps include:

- Reagent Optimization : Use of PO in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere.

- Temperature Control : Reactions typically proceed at 0–5°C to minimize side reactions.

- Workup : Isolation via column chromatography and recrystallization (e.g., white solid product with m.p. 188–189°C) .

How can researchers resolve discrepancies in reported melting points for this compound derivatives?

Advanced Research Question

Conflicting melting points (e.g., 150–152°C vs. literature-reported 148–150°C) may arise from:

- Purity Issues : Impurities from incomplete purification (e.g., residual solvents).

- Polymorphism : Crystalline forms influenced by recrystallization solvents (e.g., ethanol vs. hexane).

Methodology : - DSC Analysis : Confirm thermal behavior and phase transitions.

- HPLC Purity Check : Ensure >97% purity (as in related methoxy-substituted compounds) .

- Cross-Validation : Compare with spectral data (e.g., H NMR, IR) from independent syntheses .

What strategies are effective for controlling stereochemistry in this compound synthesis?

Advanced Research Question

Trans-configuration in derivatives like 3j (88% yield) is achieved via:

- Chiral Auxiliaries : Use of enantiopure imines or carboxylic acids.

- Catalytic Asymmetric Synthesis : Transition metal catalysts (e.g., Ru(III) Schiff-base complexes) to induce stereoselectivity .

- Stereochemical Analysis : Confirm configuration via NOESY NMR or X-ray crystallography .

How should researchers design experiments to assess the stability of this compound under varying conditions?

Basic Research Question

Stability studies should include:

- Thermal Stability : TGA/DSC to monitor decomposition above 200°C.

- Hydrolytic Sensitivity : Exposure to aqueous buffers (pH 1–13) at 25–60°C, followed by HPLC quantification.

- Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) .

What analytical techniques are critical for characterizing this compound derivatives?

Basic Research Question

Essential methods include:

- Spectral Analysis : H/C NMR for structural confirmation (e.g., methoxy protons at δ 3.8–4.0 ppm).

- Chromatography : HPLC (C18 columns, acetonitrile/water mobile phase) for purity assessment.

- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., CHNO) .

How can systematic reviews address contradictions in the bioactivity data of this compound analogs?

Advanced Research Question

Apply PRISMA guidelines for literature synthesis:

- Data Extraction : Tabulate bioactivity results (e.g., IC, receptor binding) from peer-reviewed studies.

- Risk of Bias Assessment : Use Cochrane Collaboration tools to evaluate experimental rigor (e.g., blinding, sample size) .

- Meta-Analysis : Statistically reconcile conflicting results using RevMan software, focusing on variables like assay type (e.g., enzymatic vs. cell-based) .

What are the safety protocols for handling this compound in laboratory settings?

Basic Research Question

Key precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles (GHS Category 2A/2B).

- Ventilation : Use fume hoods to avoid inhalation (P264, P280 codes) .

- Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA guidelines) .

How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced Research Question

Employ density functional theory (DFT) to:

- Transition State Analysis : Identify energy barriers for ring-opening reactions.

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) using COSMO-RS.

- Validation : Compare predicted vs. experimental outcomes (e.g., regioselectivity in nucleophilic additions) .

What methodologies optimize the scale-up of this compound synthesis without compromising yield?

Advanced Research Question

Process optimization steps:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance reaction rates.

- Flow Chemistry : Continuous reactors to improve heat/mass transfer.

- Quality by Design (QbD) : DOE (Design of Experiments) to identify critical parameters (e.g., stoichiometry, mixing speed) .

How do researchers address the lack of ecological toxicity data for this compound?

Advanced Research Question

Proposed strategies:

- Read-Across Models : Use data from structurally similar compounds (e.g., 4-hydroxy-3-methoxyphenylacetic acid) .

- Microtox Assays : Acute toxicity screening with Vibrio fischeri.

- OECD 301 Guidelines : Assess biodegradability in aqueous systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.